molecular formula C3H4BrF2NO3 B1377598 1-Bromo-1,1-difluoro-3-nitropropan-2-ol CAS No. 1384427-94-4

1-Bromo-1,1-difluoro-3-nitropropan-2-ol

Cat. No. B1377598
CAS RN: 1384427-94-4
M. Wt: 219.97 g/mol
InChI Key: QMVUHUXNLXMJSP-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-1,1-difluoro-3-nitropropan-2-ol, such as its melting point, boiling point, and density, were not found in the search results .

Scientific Research Applications

Chemical Synthesis and Reactivity

1-Bromo-1,1-difluoro-3-nitropropan-2-ol is involved in various synthetic pathways, demonstrating its utility in organic chemistry. A notable application is in the indium-mediated reaction of 1-bromo-1-nitroalkanes with aldehydes, leading to the formation of 2-nitroalkan-1-ols. This method showcases the compound's reactivity, enabling the creation of sugar-derived 2,2-dialkyl-2-nitroalkan-1-ols, which are further used for synthesizing branched iminosugar derivatives (Soengas & Estévez, 2010). Additionally, 2,2,3-Tribromopropanal, a related compound, is employed in the Skraup-type synthesis of 3-bromoquinolin-6-ols, highlighting the versatility of bromo-nitroalkane derivatives in synthesizing complex organic structures (Lamberth et al., 2014).

Material Decomposition and Photodissociation Studies

The compound plays a significant role in studying the decomposition mechanisms of energetic materials with nitro substituents. It is used in experiments to generate key intermediates like 2-nitropropene and 2-nitro-2-propyl radicals, providing insights into the decomposition mechanisms of materials with geminal dinitro groups. This is crucial in understanding the stability and reactivity of energetic materials, making it valuable for material science research (Booth et al., 2013).

Catalysis and Enantioselective Synthesis

The compound is also significant in catalysis, particularly in the highly enantioselective synthesis of 2-bromo-2-nitroalkan-1-ols. This synthesis involves a catalytic amount of copper(ii) acetate and a chiral ligand, demonstrating the compound's applicability in producing enantiomerically enriched substances, which is pivotal in pharmaceutical synthesis and other fields requiring chiral purity (Blay et al., 2008).

Analytical Chemistry Applications

In analytical chemistry, this compound related compounds like bronopol are studied for their stability and analytical determination. Bronopol, a derivative, is used as an anti-microbial in various products, and its degradation products are analyzed to ensure the reliability and safety of products containing it. This involves optimizing conditions for the high-performance liquid chromatographic determination of bronopol and its degradation products, contributing to product safety and quality assurance in the pharmaceutical and cosmetic industries (Wang et al., 2002).

properties

IUPAC Name

1-bromo-1,1-difluoro-3-nitropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrF2NO3/c4-3(5,6)2(8)1-7(9)10/h2,8H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVUHUXNLXMJSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)Br)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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